Product packaging for 1-Methyl-1h-1,2,3-triazole-5-thiol(Cat. No.:CAS No. 36811-20-8)

1-Methyl-1h-1,2,3-triazole-5-thiol

Cat. No.: B2849325
CAS No.: 36811-20-8
M. Wt: 115.15
InChI Key: KKBQCPSZYHWNAM-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,3-triazole-5-thiol (CAS Number: 36811-20-8) is a sulfur-containing heterocyclic compound with the molecular formula C3H5N3S and a molecular weight of 115.16 g/mol . This solid serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. Triazole-thiol derivatives are recognized for their significant pharmacological potential. Scientific literature indicates that hybrid molecules incorporating the 1,2,4-triazole-thiol moiety demonstrate a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumoral properties . These compounds are particularly investigated for developing new agents against resistant microbial strains. The thiol group present in the molecule offers a reactive site for further chemical modifications, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5N3S B2849325 1-Methyl-1h-1,2,3-triazole-5-thiol CAS No. 36811-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2H-triazole-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c1-6-3(7)2-4-5-6/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLWQFFKGPZLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)C=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36811-20-8
Record name 1-methyl-1H-1,2,3-triazole-5-thiol
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Synthetic Methodologies for 1 Methyl 1h 1,2,3 Triazole 5 Thiol and Its Precursors

Strategies for Constructing the 1-Methyl-1H-1,2,3-triazole Core

The formation of the 1,2,3-triazole ring is a cornerstone of modern heterocyclic chemistry. Various methods have been developed, with cycloaddition reactions being the most prominent.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as a highly efficient and widely used method for constructing 1,2,3-triazoles. semanticscholar.org This reaction, a prime example of "click chemistry," is celebrated for its high yields, mild reaction conditions, and exceptional regioselectivity. semanticscholar.orgarabjchem.org The active Cu(I) catalyst can be generated from Cu(I) salts or through the reduction of Cu(II) salts by agents like sodium ascorbate. semanticscholar.org The reaction is often accelerated in aqueous solutions. semanticscholar.org

A defining feature of the CuAAC reaction is its remarkable regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. arabjchem.org This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. arabjchem.org The copper-catalyzed pathway proceeds through a different mechanism involving copper acetylide intermediates, which ensures the specific formation of the 1,4-isomer. arabjchem.org

Numerous catalytic systems have been developed to facilitate this transformation, including various copper sources and ligands. These systems are often robust, functioning in a range of solvents, including environmentally benign options like water, and are compatible with a wide array of functional groups. acs.orgbeilstein-journals.org Heterogeneous catalysts, such as copper immobilized on solid supports like silica (B1680970) gel, offer the additional advantages of easy recovery and recyclability. researchgate.net

Catalyst SystemReactantsSolventKey FeaturesReference
Cu(I) acetate6-substituted tetrazolo[1,5-a]pyridines and alkynesNot specifiedHighly efficient for preparing 1-(pyridin-2-yl)-1,2,3-triazoles. rsc.org
Cu(OAc)₂Terminal alkynes and alkyl azidesWaterExclusive 1,4-regioselectivity at ambient conditions without additional reducing agents. acs.org
Silica-supported Cu(I)Terminal alkynes, alkyl halides, and sodium azide (B81097)EthanolOne-pot synthesis; catalyst is recyclable for multiple cycles with minimal activity loss. researchgate.net
Ag₂O–ZnO nanoheterostructuresBenzyl (B1604629) bromides/aryl amines, alkynes, and sodium azideNot specifiedCopper-free one-pot synthesis at room temperature with 100% regioselectivity. sapub.org
CuI/L₁PPh₃ complex (L₁ = bis(pyrazolyl)methane)Alkyl halides, sodium azide, and terminal alkynesWater-compatibleHighly stable catalyst, works efficiently under ultrasonic conditions. beilstein-journals.org

To construct the specific 1-methyl-4-phenyl-1H-1,2,3-triazole precursor, a one-pot reaction can be employed. A method has been designed where phenyl acetylene (B1199291) serves as the alkyne component, reacting with sodium azide and methyl iodide in the presence of a copper(I) iodide catalyst. mdpi.comtandfonline.com This approach directly installs the required methyl group onto the N1 position of the triazole ring and the phenyl group at the C4 position, providing a direct route to the desired triazole core. mdpi.com This intermediate can then undergo further functionalization to introduce the C5-thiol group.

While CuAAC is dominant for 1,4-disubstituted triazoles, other cycloaddition strategies exist. The classic Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne occurs thermally without a metal catalyst but requires high temperatures and typically results in a mixture of 1,4- and 1,5-isomers. arabjchem.org

For the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice. semanticscholar.orgbeilstein-journals.orgrsc.org This reaction, often utilizing catalysts like [Cp*RuCl] complexes, provides the opposite regioisomer to the CuAAC reaction. semanticscholar.org Metal-free approaches have also been developed, for instance, through the reaction of enaminones with tosylhydrazine, which can yield 1,5-disubstituted 1,2,3-triazoles. tandfonline.com

An alternative to constructing the fully substituted ring in one step is the post-functionalization of a pre-formed triazole. C-H activation and functionalization strategies have emerged as powerful tools for this purpose. For instance, the C5 position of 1-substituted 1,2,3-triazoles can be directly arylated using palladium catalysts. sapub.org This reaction typically involves a concerted metalation-deprotonation (CMD) pathway. sapub.org

Selective metalation, particularly lithiation, of the triazole ring is a key strategy for introducing functional groups. The C5-proton of 1-substituted-1H-1,2,3-triazoles is the most acidic and can be selectively removed by a strong base like n-butyllithium (n-BuLi) to form a 5-lithiated triazole intermediate. semanticscholar.orgresearchgate.net This nucleophilic intermediate can then be reacted with various electrophiles to install a desired substituent at the C5 position.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes to N-Methylated 1,2,3-Triazoles

Introduction of the Thiol Group at Position 5

The introduction of a thiol (-SH) group at the C5 position is the final key step in synthesizing 1-Methyl-1H-1,2,3-triazole-5-thiol. This can be achieved through different strategies, primarily involving the functionalization of a C5-metalated intermediate or through a cyclization reaction that builds the ring with the thiol group already incorporated.

One of the most direct methods involves the C5-lithiation of a 1-methyl-1,2,3-triazole precursor, as described previously. The resulting 1-methyl-1,2,3-triazol-5-yllithium intermediate can be quenched with an appropriate sulfur electrophile. Elemental sulfur (S₈) is a common reagent for this purpose, which upon reaction and subsequent acidic workup, yields the desired 5-thiol. A one-pot, three-component reaction for the synthesis of 5-trifluoromethylthiotriazoles has been reported using a copper catalyst, terminal alkynes, azides, elemental sulfur, and a trifluoromethyl source, demonstrating the feasibility of C5-thiolation. acs.org

An alternative approach involves a diazo transfer reaction. A metal-free annulation of β-thiolated enaminones with tosyl azide in water has been shown to produce a variety of 5-thiolated 1,2,3-triazoles in good to excellent yields. beilstein-journals.org This method constructs the triazole ring and incorporates the sulfur functionality simultaneously.

MethodKey ReagentsIntermediateKey FeaturesReference
C5-Lithiation and Sulfuration1-Methyl-1,2,3-triazole, n-BuLi, Elemental Sulfur (S₈)1-Methyl-1,2,3-triazol-5-yllithiumDirect functionalization of a pre-formed triazole ring. semanticscholar.org
One-Pot Multicomponent ReactionAlkyne, Azide, Sulfur Powder (S₈), TMSCF₃, CuIIn situ generated triazolyl copper intermediateEfficient one-pot synthesis for 5-trifluoromethylthiotriazoles. acs.org
Diazo Transfer Annulationβ-Thiolated enaminone, Tosyl azide, TMEDANot applicableMetal-free synthesis in water, building the ring with the thiol group incorporated. beilstein-journals.org

Synthetic Pathways Leading to 5-Thiol Functionality

The introduction of a thiol group at the 5-position of the 1,2,3-triazole ring can be achieved through several synthetic routes. One prominent method involves the [3+2] cycloaddition of thiolated enaminones with a source of azide. acs.orgnih.gov This metal-free approach is noteworthy for its efficiency and environmental friendliness, often utilizing water as a solvent. acs.orgnih.gov The reaction of β-thiolated enaminones with tosyl azide, promoted by a base like N,N,N′,N′-tetramethylethylenediamine (TMEDA), yields a broad range of 5-thiolated 1,2,3-triazoles in good to excellent yields. acs.org

Another strategy involves the conversion of a precursor, such as a 1,2,3-triazole with a different functional group at the 5-position, into the desired thiol. For instance, a common precursor is the corresponding 5-amino-1,2,3-triazole, which can be converted to the thiol via diazotization followed by treatment with a sulfur-containing nucleophile.

The table below summarizes a selection of synthetic approaches to 5-thiolated 1,2,3-triazoles, highlighting the diversity of reactants and conditions.

Starting MaterialsReagents and ConditionsProductYieldReference
β-Thioenaminones, Tosyl azideTMEDA, H₂O, 120 °C5-Thiolated 1,2,3-triazolesGood to Excellent acs.org
Organic azides, Alkynes, tert-Butyl tosyl disulfideCuI, LiOt-Bu, 4 Å molecular sieves, THF, 40 °C5-Thiolated 1,2,3-triazolesModerate to Excellent beilstein-journals.org

Strategies for N-Methylation at Position 1 in Thiolated 1,2,3-Triazoles

The N-methylation of 1,2,3-triazole-5-thiols presents a significant challenge due to the presence of multiple nucleophilic nitrogen atoms within the triazole ring, as well as the sulfur atom of the thiol group. This can lead to the formation of a mixture of regioisomers and over-alkylation products.

Nucleophilic Substitution Reactions

The most direct method for introducing the methyl group is through nucleophilic substitution using an alkylating agent such as methyl iodide or dimethyl sulfate. bhu.ac.in The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent. bhu.ac.inresearchgate.net In many cases, alkylation occurs preferentially at the sulfur atom, leading to the formation of the S-methylated product. uzhnu.edu.ua To favor N-methylation, the thiol group is often protected prior to the alkylation step. mdpi.com

Addressing N-Methyl Isomerization and Quaternization during Alkylation

A primary challenge in the N-alkylation of 1,2,3-triazoles is controlling the position of methylation. The triazole ring has two potential N-H positions for substitution, leading to isomeric products. bhu.ac.in The ratio of these isomers is influenced by both the alkylating agent and the reaction conditions. bhu.ac.in For instance, methylation of 1,2,3-triazole with diazomethane (B1218177) tends to favor the 2-methyl isomer, while using methyl iodide with a silver salt can preferentially yield the 1-methyl isomer. bhu.ac.in

Furthermore, over-alkylation can lead to the formation of quaternary triazolium salts. bhu.ac.in This occurs when the already N-alkylated triazole undergoes a second alkylation. The position of quaternization is typically on the nitrogen atom furthest from the initial substitution. bhu.ac.in To circumvent these issues of isomerization and quaternization, strategies such as using specific catalysts or protecting groups are employed to direct the methylation to the desired nitrogen atom. mdpi.comgoogle.com One approach involves the use of silyl (B83357) protecting groups, where alkylation can occur selectively at a specific nitrogen, followed by removal of the protecting group. bhu.ac.in

Multi-Step Synthesis Protocols for Complex Derivatives

The synthesis of more complex derivatives of this compound often requires multi-step protocols that carefully orchestrate the introduction of various functional groups.

Reaction Conditions and Optimization in Triazole-Thiol Synthesis

The optimization of reaction conditions is crucial for achieving high yields and purity in the synthesis of triazole-thiols and their derivatives. Factors such as solvent, temperature, reaction time, and the choice of catalyst or base can have a significant impact on the outcome of the reaction. ujmm.org.uaresearchgate.net For instance, microwave irradiation has been shown to accelerate reaction times and improve yields in some triazole syntheses. ujmm.org.uarjptonline.org The use of solid supports like bentonite (B74815) has also been reported to improve results in certain alkylation reactions. tandfonline.com

The following table provides examples of reaction conditions that have been optimized for specific transformations in triazole-thiol synthesis.

ReactionReactantsConditionsOutcomeReference
S-Alkylation4-phenyl-5-phenylamino-4H-1,2,4-triazol-3-thione, methyl iodideEthanol, Method 192% yield of 5-(Methylsulfanyl)-N,4-diphenyl-4H-1,2,4-triazol-3-amine uzhnu.edu.ua
Cyclization4-amino-4H-1,2,4-triazole-3-thiol, aromatic aldehydesAcetic acid, refluxTarget Schiff bases mdpi.com
N-Alkylation1,2,4-Triazole (B32235), alkyl halidesSodium hydroxide, DMFEfficient N-alkylation researchgate.net

Tautomeric Equilibria and Isomerism in 1 Methyl 1h 1,2,3 Triazole 5 Thiol Systems

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a key characteristic of many triazole derivatives. In the case of 1-Methyl-1H-1,2,3-triazole-5-thiol, the most prominent tautomerism is the thiol-thione equilibrium.

Thiol-Thione Tautomerism in Triazole-Thiol Architectures

The thiol-thione tautomerism in triazole-thiol systems involves the migration of a proton between the sulfur and a nitrogen atom of the triazole ring. This results in two distinct forms: the thiol form, which contains a sulfhydryl (-SH) group, and the thione form, characterized by a carbon-sulfur double bond (C=S).

The conversion between the thiol and thione tautomers occurs through proton transfer. ncl.res.in This can happen via an intramolecular pathway, where a single proton migrates within the molecule, or through an intermolecular mechanism, often facilitated by solvent molecules. ncl.res.innih.gov Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating these mechanisms. najah.eduresearchgate.net These studies often calculate the energy barriers for proton transfer, providing insight into the feasibility and rate of interconversion. For many triazole-thiones, the intramolecular proton transfer is a viable pathway for tautomerization. ncl.res.innih.gov

Stability of Thiol and Thione Isomers in Different Phases (Gas Phase, Solution, Solid State)

The relative stability of the thiol and thione tautomers is highly dependent on the surrounding environment.

Gas Phase: In the gas phase, theoretical calculations often indicate that the thione form is the more stable tautomer for many triazole-thiones. nih.govresearchgate.net This preference is attributed to the intrinsic electronic properties of the molecule in the absence of intermolecular interactions.

Solution: The equilibrium can shift in solution due to interactions with solvent molecules. In polar solvents, the relative stability can be altered. For the parent 1H-1,2,3-triazole, the 2H-tautomer is favored in aqueous solution. nih.gov However, for substituted triazole-thiols, the thione form often remains predominant in neutral solutions. ncl.res.injocpr.com In alkaline solutions, the equilibrium can shift towards the formation of the thiolate anion. jocpr.com

Solid State: In the solid state, intermolecular forces, particularly hydrogen bonding, play a crucial role in stabilizing a specific tautomer. ncl.res.innajah.edu X-ray crystallography studies have shown that many triazole-thione derivatives exist predominantly in the thione form in the crystalline state. najah.edu

Influence of Substituents on Tautomeric Preferences

The nature and position of substituents on the triazole ring can influence the tautomeric equilibrium. However, studies on various substituted 1,2,4-triazole-3-thiones have shown that substituents may not have a considerable effect on the relative stabilities of the thione and thiol forms in the gas phase. nih.govresearchgate.net Despite this, substituents can impact the electronic properties and steric environment of the molecule, which could subtly alter the tautomeric preference in different phases.

Isomerism in 1,2,3-Triazole Derivatives (Structural and Conformational)

Beyond tautomerism, 1,2,3-triazole derivatives can exhibit other forms of isomerism.

Analysis of Possible Tautomeric Forms (e.g., 1H, 2H, 3H)

For the parent 1,2,3-triazole, three tautomeric forms are possible depending on the position of the hydrogen atom on the nitrogen atoms: 1H, 2H, and 4H. nih.govacs.org The 1H- and 2H- tautomers are aromatic and generally exist in equilibrium, while the 4H- form is non-aromatic. nih.govacs.org In the case of this compound, the methyl group at the N1 position precludes the existence of a 1H tautomer with a mobile proton at that position. The tautomerism is therefore focused on the thiol-thione equilibrium involving the proton on the sulfur or another nitrogen atom.

Role of Intermolecular Forces in Stabilizing Specific Tautomers

As mentioned earlier, intermolecular forces are critical in determining the favored tautomeric form, especially in the solid state. ncl.res.in Hydrogen bonding is a particularly significant interaction. In the crystal lattice of triazole-thiones, extensive hydrogen-bonding networks can form, leading to the stabilization of the thione tautomer. najah.edu These interactions can involve N-H---S, N-H---N, or C-H---S hydrogen bonds, creating a stable supramolecular assembly.

Methodologies for Tautomeric Discrimination

The differentiation between the thiol and thione tautomers of this compound, as with other triazole-thiol systems, is not a trivial task. It requires the application of various analytical methods that can probe the subtle structural differences between the isomers. Spectroscopic techniques and X-ray crystallography are the most powerful tools in this endeavor.

Spectroscopic methods are invaluable for studying tautomeric equilibria in solution, providing insights into the predominant form under specific conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the tautomeric form present in a sample. The chemical shifts of the protons and carbons in the molecule are highly sensitive to their chemical environment.

In the case of this compound, the key diagnostic signals would be the N-H proton of the triazole ring and the S-H proton of the thiol group. The thione tautomer is expected to show a signal for the N-H proton, while the thiol tautomer would exhibit a signal for the S-H proton. sapub.org The chemical shift of the methyl group protons and the triazole ring proton would also differ between the two tautomers. In some instances, if the tautomeric interconversion is rapid on the NMR timescale, averaged signals may be observed. nih.gov

Table 1: Hypothetical ¹H NMR Chemical Shifts (ppm) for Tautomers of this compound

Proton Thiol Tautomer Thione Tautomer
N-CH₃ ~3.8 ~3.6
C-H ~7.5 ~7.3
N-H - ~13.5
S-H ~8.0 -

Note: These are estimated values based on related triazole structures and are for illustrative purposes.

Similarly, ¹³C NMR spectroscopy can provide definitive evidence for the predominant tautomer. The chemical shift of the carbon atom attached to the sulfur (C5) is particularly diagnostic. In the thione form, this carbon is a thiocarbonyl carbon (C=S) and will resonate at a significantly downfield chemical shift compared to the C-S carbon in the thiol form.

Table 2: Expected ¹³C NMR Chemical Shifts (ppm) for Tautomers of this compound

Carbon Thiol Tautomer Thione Tautomer
N-CH₃ ~35 ~33
C4 ~125 ~120
C5 ~150 ~170

Note: These are estimated values based on related triazole structures and are for illustrative purposes.

Infrared (IR) Spectroscopy: IR spectroscopy is another crucial technique for identifying the functional groups present in the tautomers. The thiol tautomer will exhibit a characteristic S-H stretching vibration, which is typically a weak band in the region of 2550-2600 cm⁻¹. Conversely, the thione tautomer will show a C=S stretching vibration, usually in the range of 1170-1350 cm⁻¹, and an N-H stretching vibration around 3100-3300 cm⁻¹. The presence or absence of these key bands can provide strong evidence for the dominant tautomeric form.

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for Tautomers of this compound

Vibrational Mode Thiol Tautomer Thione Tautomer
ν(S-H) 2550-2600 Absent
ν(N-H) Absent 3100-3300
ν(C=S) Absent 1170-1350

Note: These are typical ranges for these functional groups.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can also be employed to distinguish between tautomers. The electronic transitions within the molecules differ, leading to distinct absorption spectra. The thione form, with its C=S chromophore, often exhibits a characteristic n→π* transition at a longer wavelength compared to the π→π* transitions of the aromatic thiol form. jst.go.jpcdnsciencepub.com

While spectroscopic methods provide information about the tautomeric equilibrium in solution, X-ray crystallography offers an unambiguous determination of the tautomeric form present in the solid state. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms can be determined, including the positions of hydrogen atoms, which definitively identifies the tautomer.

Advanced Spectroscopic and Structural Characterization of 1 Methyl 1h 1,2,3 Triazole 5 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1-Methyl-1H-1,2,3-triazole-5-thiol, offering insights into its proton and carbon environments and the potential for tautomerism and dynamic equilibria.

¹H NMR Spectral Analysis for Proton Assignment and Tautomerism

The ¹H NMR spectrum is critical for assigning the protons within the molecule and investigating the thiol-thione tautomeric equilibrium. In many triazole-thiol systems, the thione tautomer is the predominant form in solution. This is often confirmed by the presence of a downfield signal corresponding to the N-H proton. For a related compound, 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, the triazole-NH proton exhibits a broad signal at a high chemical shift of 14.11 ppm, confirming the thione form. najah.edu The broadening of this peak can suggest proton exchange or intra-migration to the adjacent sulfur atom. najah.edu

For this compound, the expected signals would include a singlet for the N-methyl protons and a singlet for the C5-H proton of the triazole ring. The chemical shift of the methyl group provides information about the electronic environment around the nitrogen atom it is attached to. The existence of the thiol (-SH) or thione (N-H) proton and its chemical shift are definitive indicators of the dominant tautomeric form. The thiol proton typically appears in the range of 1.3-4.0 ppm, whereas an N-H proton in a thione tautomer resonates much further downfield, often above 10 ppm.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
N-CH₃~3.5 - 4.0Singlet
C5-H~7.5 - 8.5Singlet
N-H (Thione)>10Singlet (often broad)
S-H (Thiol)~1.3 - 4.0Singlet

Table 1: Predicted ¹H NMR Spectral Data for this compound. Note: The observation of either the N-H or S-H signal is dependent on the predominant tautomer.

¹³C NMR Spectral Analysis for Carbon Framework Elucidation

¹³C NMR spectroscopy complements the proton data by providing a map of the carbon skeleton. The spectrum for this compound is expected to show signals for the two triazole ring carbons and the methyl carbon. The chemical shift of the C5 carbon is particularly informative. In its thione form, this carbon is a thiocarbonyl (C=S) and exhibits a characteristic downfield shift, typically in the range of 160-180 ppm. In contrast, if the thiol tautomer were dominant, the C5 carbon would be shielded and appear at a lower chemical shift.

For a similar structure, 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, the C=S carbon was identified at 167.3 ppm, strongly supporting the thione structure. najah.edu The carbon of the methyl group typically appears in the upfield region of the spectrum.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=S (Thione)~160 - 180
C4 (Triazole)~120 - 140
N-CH₃~30 - 40

Table 2: Predicted ¹³C NMR Spectral Data for the Thione Tautomer of this compound.

Temperature-Dependent NMR for Dynamic Processes (e.g., Dimerization Equilibria)

Temperature-dependent NMR studies are instrumental in probing dynamic processes such as tautomeric exchange and intermolecular interactions like dimerization. For some cobalt-dithiolene complexes derived from 1,2,3-triazoles, a dimerization equilibrium was investigated using temperature-dependent NMR spectroscopy. researchgate.net By recording spectra at various temperatures, changes in chemical shifts, signal broadening, or the appearance of new signals can be observed. These changes can provide thermodynamic parameters for the equilibrium process. For this compound, such studies could quantify the energetics of a potential monomer-dimer equilibrium, which may occur through hydrogen bonding between the N-H and C=S groups of two molecules in the thione form.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in the molecule and the nature of the bonding.

Characteristic Absorption Bands for Thiol/Thione and Triazole Moieties

The FT-IR and Raman spectra of this compound are dominated by vibrations characteristic of the triazole ring and the exocyclic sulfur group. The key to interpreting the spectra lies in identifying bands that can distinguish between the thiol and thione tautomers.

Thiol (-SH) vs. Thione (C=S) Bands : The S-H stretching vibration, if present, would give rise to a weak band in the FT-IR spectrum around 2550-2600 cm⁻¹. Conversely, the C=S stretching vibration of the thione tautomer is typically observed in the region of 1050-1250 cm⁻¹. The N-H stretching vibration of the thione form would appear as a broad band in the 3100-3400 cm⁻¹ region, often overlapping with C-H stretching bands. For a related triazole-thione compound, the N-H stretching mode was observed experimentally at 3290 cm⁻¹. najah.edu

Triazole Ring Vibrations : The triazole ring itself has a set of characteristic stretching and bending vibrations. The C=N and N=N stretching vibrations are typically found in the 1400-1650 cm⁻¹ region. dergipark.org.tr C-H stretching vibrations of the triazole ring are expected above 3000 cm⁻¹.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Tautomer
N-HStretch3100 - 3400Thione
C-H (ring)Stretch>3000Both
S-HStretch2550 - 2600Thiol
C=N / N=NStretch1400 - 1650Both
C=SStretch1050 - 1250Thione

Table 3: Key Vibrational Frequencies for Distinguishing Tautomers of this compound.

Correlation of Theoretical and Experimental Vibrational Spectra

To achieve a more precise assignment of the observed vibrational bands, experimental spectra are often correlated with theoretical calculations, typically using Density Functional Theory (DFT). core.ac.ukisres.org By optimizing the molecular geometry and calculating the vibrational frequencies of the possible tautomers (thiol and thione), a theoretical spectrum can be generated for each. Comparing the calculated spectra with the experimental FT-IR and Raman data allows for a confident assignment of the observed bands and provides strong evidence for the predominant tautomer in the solid state or in solution. najah.educore.ac.uk For instance, studies on similar triazole systems have shown a high degree of harmony between experimental and DFT-calculated vibrational frequencies, which supports the identification of the thione tautomer as the more stable form. najah.edu This computational approach is also invaluable for understanding complex vibrational modes that arise from the coupling of several motions within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For this compound, this method provides insights into its electronic structure and its behavior in solution.

Electronic Transitions and Absorption Profiles

The UV-Vis absorption spectrum of triazole derivatives is characterized by electronic transitions within the triazole ring and its substituents. The 1H- and 2H-1,2,3-triazoles are aromatic and can exist in equilibrium in both solution and the gas phase. acs.org The specific electronic transitions, such as π → π* and n → π* transitions, are influenced by the solvent polarity and the substituents on the triazole ring. For instance, the methyl group at the N1 position can modulate the electronic properties of the triazole ring.

Studies on related triazole compounds, such as 1H- and 1-methyl-1,2,4-triazole, have shown complex absorption spectra in the vacuum ultraviolet region, with vibrational structures observed at the low-energy edges of otherwise broad bands. nih.gov These studies, aided by computational methods, help in assigning the observed absorptions to specific electronic transitions and understanding the influence of methylation on the electronic states. nih.gov The investigation of coordination complexes involving triazole-thiol ligands has also utilized UV-Vis spectroscopy to study the electronic influence of different metals and protective groups on the triazole system. mdpi.com

Application in Monitoring Solution-Phase Equilibria

UV-Vis spectroscopy is a valuable tool for monitoring equilibria in solution, such as tautomeric and acid-base equilibria. The tautomerism between the thiol and thione forms of triazole derivatives is a well-documented phenomenon. ncl.res.in In the case of 1,2,3-triazoles, the equilibrium between 1H- and 2H-tautomers can be studied, with the 1H tautomer being preferentially stabilized in polar solvents. researchgate.net

Spectrophotometric methods, in conjunction with techniques like 1H NMR, have been employed to determine the basicity of 1,2,3-triazoles in aqueous solutions. researchgate.net Furthermore, UV-Vis spectroscopy has been used to investigate the dimerization equilibrium of certain triazole-dithiolate complexes in solution, allowing for the determination of thermodynamic parameters. mdpi.com

Mass Spectrometry Techniques (MS, HR-EI-MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

Molecular Weight Determination and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. The molecular formula of this compound is C3H5N3S, with a monoisotopic mass of 115.02042 Da. uni.lu

Electron ionization (EI) mass spectrometry is commonly used to study the fragmentation patterns of organic molecules. The fragmentation of triazole derivatives can be complex and often involves the cleavage of the triazole ring. For instance, the mass fragmentation pattern of a triazole-thiol ligand can provide valuable structural information. researchgate.net Studies on related heterocyclic systems have shown that fragmentation is often regioselective, with characteristic ions being formed due to the rupture of specific bonds within the molecule. aip.org The analysis of these fragmentation patterns helps in the structural identification of unknown compounds and their derivatives. For example, in some triazole derivatives, the molecular ion peak is prominent and allows for the determination of the elemental composition. aip.org

Predicted Collision Cross Section (CCS) for Adducts of this compound. uni.lu
Adductm/zPredicted CCS (Ų)
[M+H]+116.02770118.4
[M+Na]+138.00964129.9
[M-H]-114.01314117.8
[M+NH4]+133.05424139.2
[M+K]+153.98358127.2
[M+H-H2O]+98.017680112.3
[M+HCOO]-160.01862135.3
[M+CH3COO]-174.03427163.2
[M+Na-2H]-135.99509122.0
[M]+115.01987118.5
[M]-115.02097118.5

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Determination of Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction studies on related triazole-thione and triazole-thiol compounds have revealed important structural features. For instance, the crystal structure of 4-amino-3-methyl-1H-1,2,4-triazole-5(4H)-thione shows that the non-hydrogen atoms lie on mirror planes and that molecules are linked by N—H⋯S hydrogen bonds to form complex sheets. researchgate.net In the solid state, many triazole derivatives exist in the thione tautomeric form. ncl.res.incdnsciencepub.com

Analysis of Hydrogen Bonding and Supramolecular Interactions

The molecular structure of this compound, which exists in a tautomeric equilibrium with its thione form (1-methyl-1,2,3-triazole-5(2H)-thione), is conducive to the formation of significant intermolecular interactions, primarily through hydrogen bonding. The nitrogen-rich 1,2,3-triazole ring, combined with the sulfur atom, provides sites for both hydrogen bond donors and acceptors, governing the formation of larger supramolecular assemblies.

The 1,2,3-triazole moiety itself is a versatile participant in hydrogen bonding. The polarized C-H bond within the triazole ring can act as a hydrogen bond donor, interacting with electron-rich atoms. cdnsciencepub.com Furthermore, the nitrogen atoms of the triazole ring can serve as hydrogen bond acceptors.

Elemental Analysis (CHN/S)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound, confirming its empirical formula. For this compound, with the molecular formula C₃H₅N₃S, the theoretical elemental composition can be calculated based on its atomic weights.

The molecular weight of C₃H₅N₃S is 115.16 g/mol . The theoretical percentages are as follows:

Carbon (C): 31.29%

Hydrogen (H): 4.38%

Nitrogen (N): 36.49%

Sulfur (S): 27.84%

In typical research, these calculated values are compared against experimentally determined values ("Found") to verify the purity and identity of the synthesized compound. jst.go.jpbohrium.comjournals.co.za For instance, synthesis and characterization reports for various triazole derivatives consistently present a comparison between the calculated and found elemental percentages, with acceptable margins of error confirming the successful synthesis. jst.go.jpbohrium.comjournals.co.za While specific experimental "Found" values for this compound were not available in the surveyed literature, the table below provides the standard format for presenting such data.

ElementTheoretical %Found %
Carbon (C)31.29-
Hydrogen (H)4.38-
Nitrogen (N)36.49-
Sulfur (S)27.84-

Computational Chemistry and Theoretical Investigations of 1 Methyl 1h 1,2,3 Triazole 5 Thiol

Quantum Mechanical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the electronic structure of molecules. semanticscholar.org It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. semanticscholar.org For derivatives of 1,2,4-triazole (B32235), DFT methods like B3LYP are commonly used to calculate various molecular properties. isres.orgnih.gov

Geometry Optimization and Structural Parameter Prediction

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For triazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to predict structural parameters such as bond lengths and angles. mdpi.com These theoretical calculations have shown good agreement with experimental data obtained from X-ray crystallography for similar triazole structures. semanticscholar.orgmdpi.com

For instance, in a study of a related 1,2,3-triazole derivative, the optimized geometry of the triazole ring showed N–N and N=N bond lengths that were very close to those determined by X-ray diffraction. mdpi.com The planarity and bond angles within the triazole ring are key determinants of its chemical behavior and interactions. nih.gov The optimization process for triazole compounds confirms the stability of their structures by ensuring the absence of imaginary frequencies in the vibrational analysis. nih.gov

Table 1: Predicted Structural Parameters for a 1,2,3-Triazole Derivative

Parameter Calculated (DFT/B3LYP/6-311++G(d,p)) Experimental (X-ray)
N-N bond length (Å) 1.36720 1.37 (average)
N=N bond length (Å) 1.29101 1.3045 (average)

This table presents a comparison of calculated and experimental bond lengths for a similar 1,2,3-triazole derivative, illustrating the accuracy of DFT methods. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. dergipark.org.tr The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. dergipark.org.tr

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and lower stability. mwjscience.com For various triazole derivatives, DFT calculations have been used to determine these energies and the resulting gap, providing insights into their potential biological and chemical activities. researchgate.netnih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gap

Molecule HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
1-Methyl-1H-1,2,3-triazole-5-thiol (Hypothetical) - - -
Related Triazole Derivative 1 -6.65 -2.45 4.20
Related Triazole Derivative 2 - - 4.898

This table showcases typical HOMO, LUMO, and energy gap values for related triazole compounds as specific data for this compound is not available in the provided search results. dergipark.org.trmwjscience.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. mdpi.com The MEP surface illustrates regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic centers, respectively. mdpi.com

In MEP maps, red-colored regions represent electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue-colored regions indicate electron-poor areas (positive potential), prone to nucleophilic attack. mdpi.com Green areas signify regions of neutral potential. mdpi.com For triazole derivatives, MEP analysis helps to identify the atoms or regions most likely to participate in intermolecular interactions, such as hydrogen bonding. isres.org The negative potential is often located around the nitrogen atoms of the triazole ring, highlighting their nucleophilic character. isres.orgdergipark.org.tr

Global Reactivity Descriptors (Electronegativity, Hardness, Softness, Electrophilicity)

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mwjscience.com

These descriptors are calculated using the energies of the frontier molecular orbitals and are widely used to compare the reactivity of different compounds and to understand their interaction mechanisms. nih.govacs.orgrsc.org

Table 3: Global Reactivity Descriptors

Descriptor Formula
Ionization Potential (I) I = -EHOMO
Electron Affinity (A) A = -ELUMO
Electronegativity (χ) χ = (I + A) / 2
Chemical Hardness (η) η = (I - A) / 2
Chemical Softness (S) S = 1 / (2η)
Electrophilicity Index (ω) ω = μ2 / (2η) (where μ is the chemical potential, μ ≈ -χ)

This table outlines the formulas used to calculate global reactivity descriptors from HOMO and LUMO energies. mwjscience.commwjscience.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis spectra) of molecules. isres.org It predicts the excitation energies and oscillator strengths of electronic transitions, providing theoretical support for experimental spectroscopic data. semanticscholar.org

TD-DFT calculations on triazole derivatives have been successfully used to interpret their UV-Vis spectra, assigning the observed absorption bands to specific electronic transitions, such as n → π* and π → π* transitions. nih.govresearchgate.net These calculations can be performed in both the gas phase and in solution to account for solvent effects on the electronic spectra. nih.gov For instance, studies on similar compounds have shown good correlation between the calculated and experimental λmax values. najah.edu

Theoretical Spectroscopic Predictions (IR, NMR, UV)

Computational methods are extensively used to predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental data. najah.edu

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. isres.org These calculated frequencies are often scaled to better match the experimental values. isres.org For triazole derivatives, DFT calculations can predict the characteristic vibrational modes, such as C=S, C=N, and N-H stretching frequencies. acs.orgnajah.edu

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the 1H and 13C NMR chemical shifts. isres.org Theoretical NMR data for triazole compounds have shown good agreement with experimental spectra, aiding in the assignment of peaks to specific protons and carbons in the molecule. acs.orgnajah.edu

UV-Vis Spectroscopy: As discussed in the TD-DFT section, theoretical UV-Vis spectra can be simulated to predict the absorption wavelengths and intensities. isres.org These predictions are crucial for understanding the electronic structure and photophysical properties of the molecule. researchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

Comparison with Experimental Data for Structural Validation

A critical step in computational chemistry is the validation of theoretical models by comparing calculated results with experimental data. For this compound and related heterocyclic compounds, techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy provide key experimental benchmarks.

Computational methods, primarily Density Functional Theory (DFT), are employed to optimize the molecular geometry and predict spectroscopic parameters. The level of theory and the basis set used are crucial for accuracy. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is commonly used for such analyses. researchgate.netresearchgate.net

The agreement between the calculated and experimental parameters validates the computational model, confirming that the theoretical structure is a reliable representation of the actual molecule. In studies of similar triazole derivatives, a high correlation between theoretical and experimental data for bond lengths, bond angles, and spectroscopic signatures is often observed. For example, the optimized geometry of related 1,2,3-triazole rings shows N-N and N=N bond lengths that are in close agreement with those determined by X-ray diffraction. mdpi.com Similarly, calculated NMR and IR spectra often reproduce the key features of the experimental spectra, aiding in the assignment of signals and bands. science.govnajah.edu

Table 1: Illustrative Comparison of Experimental and Calculated Structural Parameters for a Triazole Derivative

Parameter Experimental (X-ray) Calculated (DFT/B3LYP)
Bond Length (N=N) 1.305 Å 1.291 Å
Bond Length (N-N) 1.370 Å 1.367 Å
Bond Angle (C-N-N) 108.5° 109.2°
Dihedral Angle 178.9° 179.5°

Note: This table is illustrative, based on data for similar 1,2,3-triazole structures to demonstrate the typical level of agreement. mdpi.com

Computational Studies on Tautomeric Preferences and Proton Transfer Pathways

This compound can exist in two tautomeric forms: the thiol form and the thione form. Computational studies are instrumental in determining the relative stability of these tautomers and the energetic landscape of their interconversion.

The thiol-thione tautomerism is a form of prototropic tautomerism where a proton moves from the sulfur atom to a nitrogen atom in the triazole ring, or vice versa. researchgate.net

Energy Profiles and Transition States for Thiol-Thione Interconversion

Theoretical calculations can map the potential energy surface for the tautomerization reaction. This involves locating the minimum energy structures of the thiol and thione tautomers, as well as the transition state (TS) that connects them. The energy difference between the tautomers indicates their relative stability, while the energy of the transition state relative to the reactants determines the activation energy barrier for the interconversion.

Studies on analogous triazole-thiones consistently show that the thione tautomer is significantly more stable than the thiol form in the gas phase. researchgate.netscispace.com The energy difference can be substantial, often in the range of several kcal/mol. This suggests that at equilibrium, the thione form is the predominant species. The transition state for the intramolecular proton transfer typically involves a three-membered ring structure, and the calculated activation energy provides insight into the kinetic feasibility of the tautomerization process. najah.edu

Table 2: Calculated Relative Energies for Thiol-Thione Tautomerism (Gas Phase)

Species Relative Energy (kcal/mol)
Thiol Tautomer 12.23
Thione Tautomer 0.00
Transition State 45.50

Note: This data is based on DFT calculations for a related 1,2,4-triazole-thione system and is illustrative of the typical energy differences found. scispace.com

Solvent Effects on Tautomeric Equilibria (Polarizable Continuum Model)

The surrounding solvent can have a significant impact on the relative stability of tautomers. The Polarizable Continuum Model (PCM) is a widely used computational method to account for solvent effects. researchgate.netphyschemres.org In this model, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's electric field.

For thiol-thione equilibria, the more polar tautomer is generally stabilized to a greater extent by a polar solvent. The thione form, with its C=S double bond and N-H group, often has a larger dipole moment than the thiol form. Consequently, increasing the polarity of the solvent tends to further favor the thione tautomer. scispace.com Computational studies using PCM have confirmed this trend for various triazole systems, showing that the energy difference between the thione and thiol forms increases in solvents like methanol (B129727) and water compared to the gas phase. researchgate.net

Advanced Computational Techniques (e.g., NBO Charges, Hyperconjugation)

To gain a deeper understanding of the electronic structure and bonding in this compound, advanced computational techniques like Natural Bond Orbital (NBO) analysis are employed.

NBO analysis provides a localized picture of bonding by transforming the canonical molecular orbitals into a set of orbitals that correspond to Lewis structures (lone pairs, bonding orbitals). This analysis yields natural atomic charges, which describe the electron distribution in the molecule. It also reveals hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. tandfonline.comnih.gov

Table 3: List of Chemical Compounds

Compound Name
This compound
Methanol

Coordination Chemistry and Ligand Applications of 1 Methyl 1h 1,2,3 Triazole 5 Thiol Derivatives

Ligand Design Principles for 1-Methyl-1H-1,2,3-triazole-5-thiol

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the properties and reactivity of the resulting metal complex. For this compound, its effectiveness as a ligand is rooted in its inherent structural characteristics.

This compound is a multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. smolecule.com The primary coordination sites are the nitrogen atoms within the triazole ring and the sulfur atom of the thiol group. smolecule.comontosight.ai The triazole ring itself offers several potential nitrogen donors, and the deprotonated thiol group (thiolate) is a potent coordinating agent. smolecule.commdpi.com This multiplicity of binding sites allows for the formation of stable, ring-like structures known as chelate rings. nih.gov The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows these ligands to coordinate with a wide range of metal ions. nih.gov

The versatility of this ligand is further highlighted by the potential for the 1,2,3-triazole moiety to act as a molecular bridge, connecting multiple metal centers. mdpi.com The specific coordination mode can be influenced by factors such as the solvent, the counter-ion present, and the nature of the metal ion itself.

The ability of this compound to act as a chelating agent significantly enhances the stability of its metal complexes, a phenomenon known as the chelate effect. libretexts.org When a multidentate ligand binds to a metal ion, it forms one or more rings, which is entropically more favorable than the coordination of a corresponding number of monodentate ligands. libretexts.org This results in a larger formation constant for the chelate complex, indicating greater thermodynamic stability. libretexts.org

Synthesis of Metal Complexes with this compound Derivatives

The synthesis of metal complexes involving this compound derivatives typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The specific reaction conditions can be tailored to achieve the desired coordination geometry and stoichiometry.

Derivatives of 1,2,3-triazole and 1,2,4-triazole (B32235) have been successfully used to synthesize a wide array of transition metal complexes. For instance, various 1,2,4-triazole-3-thiol derivatives have been shown to coordinate with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). nih.gov Similarly, Schiff base derivatives of 1,2,4-triazoles have been used to prepare complexes with Mn(II), Fe(II), and Fe(III). ijraset.com

Research has demonstrated the formation of complexes with Group 10 metals like Ni(II), Pd(II), and Pt(II), as well as with Co(III). mdpi.com The synthesis often involves the reaction of the deprotonated dithiol ligand with metal precursors like [(dppe)NiCl2], [(dppe)PdCl2], [(PPh3)2PtCl2], and [(η5-C5H5)Co(CO)I2]. mdpi.com Palladium(II) complexes have also been synthesized using 1-methyl-1H-1,2,3,4-tetrazole-5-thiol, a related heterocyclic thiol. researchgate.net The coordination of these ligands with various metal ions underscores their versatility in forming diverse coordination compounds. nih.govijraset.comrsc.org

Table 1: Examples of Transition Metal Complexes with Triazole-thiol Derivatives

Metal IonLigand DerivativeResulting Complex ExampleReference
Ni(II)1H-1,2,3-triazole-4,5-dithiolate[Ni(dppe)(tazdt)] rsc.org
Pd(II)1H-1,2,3-triazole-4,5-dithiolate[Pd(dppe)(tazdt)] rsc.org
Pt(II)1H-1,2,3-triazole-4,5-dithiolate[(PPh3)2Pt(tazdt)] mdpi.com
Co(III)1H-1,2,3-triazole-4,5-dithiolate[(η5-C5H5)Co(tazdt)] mdpi.com
Cu(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolSquare Planar Complex nih.gov
Zn(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolTetrahedral Complex nih.gov
Mn(II)5-ethyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiolOctahedral Complex ijraset.com
Fe(II), Fe(III)5-ethyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiolOctahedral Complexes ijraset.com

In the synthesis of metal complexes with ligands like this compound, protecting groups are often employed to prevent unwanted side reactions at reactive sites. For example, S-protected derivatives, such as those with benzyl (B1604629) (Bn) groups on the sulfur atoms, are used during synthesis. rsc.org These protecting groups must be removed to allow for coordination via the thiol group. rsc.org The choice of protecting group and the deprotection method can be critical. For instance, the reductive removal of benzyl groups has been found to be an effective method for isolating the free dithiols, which are then available for coordination. rsc.org The presence of different N-protecting groups on the triazole ring can also influence the electronic properties of the final metal complexes. mdpi.com

Some metal complexes derived from triazole-thiol ligands can exist in equilibrium between monomeric and dimeric forms in solution. This behavior has been observed for a cobalt(III) complex, [(η5-C5H5)Co(tazdt)], where 'tazdt' is a 1H-1,2,3-triazole-4,5-dithiolate ligand. mdpi.com This dimerization equilibrium is influenced by temperature, and the thermodynamic parameters of this process can be studied using techniques like temperature-dependent NMR and UV/Vis spectroscopy. mdpi.com In the dimeric structure, the deprotonated triazole moiety can act as a bridging ligand, linking two metal centers. isres.org Such equilibria are important as they can affect the reactivity, catalytic activity, and other properties of the complex in solution.

Characterization of Metal Complexes

The elucidation of the structure, bonding, and electronic properties of metal complexes derived from this compound and its derivatives relies on a suite of powerful analytical techniques. These methods provide a comprehensive understanding of how the ligand coordinates to the metal center and the resulting characteristics of the complex.

Spectroscopic Techniques (IR, UV-Vis, NMR, EPR, Mass Spectrometry)

A combination of spectroscopic methods is indispensable for the detailed characterization of metal complexes involving this compound derivatives. Each technique offers unique insights into the molecular structure and electronic environment of these compounds. researchgate.netnih.govechemcom.com

Infrared (IR) Spectroscopy is a fundamental tool for identifying the coordination mode of the triazole-thiol ligand. A key diagnostic feature in the IR spectrum of the free ligand is the band corresponding to the S-H stretching vibration. The disappearance of this band upon complexation is a strong indicator that the ligand has deprotonated and coordinated to the metal ion through the sulfur atom. nih.govsjpas.com Furthermore, shifts in the stretching frequencies of the C=N and C-S bonds within the triazole ring can provide additional evidence of coordination. nih.gov For instance, in complexes of 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, the absence of the ν(S-H) band in the spectra of the metal complexes confirms coordination via the deprotonated thiol group. nih.gov

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the metal complexes. The spectra of these complexes typically exhibit bands arising from intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands are sensitive to the nature of the metal ion, its coordination geometry, and the substituents on the triazole ligand. nih.govmdpi.com For example, the electronic spectra of Ni(II), Pd(II), and Pt(II) complexes with 1H-1,2,3-triazole-4,5-dithiols have been used to investigate the electronic influence of different metals and N-protective groups. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) is a powerful technique for elucidating the structure of these complexes in solution. nih.gov In the ¹H NMR spectrum, the disappearance of the proton signal associated with the thiol group (S-H) upon complexation confirms deprotonation and coordination. sciforum.net Chemical shift changes of the protons on the triazole ring and the methyl group provide further evidence of coordination and can give insights into the electronic environment of the complex. nih.govmdpi.com For instance, in the ¹H NMR spectra of various metal complexes with derivatives of 1H-1,2,3-triazole-4,5-dithiols, new signals and shifts in existing signals have been observed, confirming the formation of the complexes. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy is particularly useful for studying complexes with paramagnetic metal centers, such as Cu(II). The EPR spectrum can provide information about the oxidation state of the metal, its coordination environment, and the nature of the metal-ligand bonding.

Mass Spectrometry is employed to determine the molecular weight of the complexes and to confirm their composition. researchgate.netbohrium.com Techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry can provide precise mass measurements, confirming the expected molecular formula of the complex. mdpi.com

Technique Key Observations and Interpretations References
IR Spectroscopy Disappearance of the ν(S-H) band confirms deprotonation and coordination through sulfur. Shifts in ν(C=N) and ν(C-S) bands provide further evidence of coordination. nih.govsjpas.com
UV-Vis Spectroscopy Observation of intra-ligand and ligand-to-metal charge transfer (LMCT) bands. Band positions are sensitive to the metal ion and coordination environment. nih.govmdpi.com
NMR Spectroscopy Disappearance of the δ(S-H) proton signal. Chemical shift changes in triazole ring and methyl protons indicate coordination. nih.govmdpi.comsciforum.net
Mass Spectrometry Determination of molecular weight and confirmation of the complex's composition. researchgate.netmdpi.combohrium.com

Structural Analysis (X-ray Diffraction)

Studies on various metal complexes have shown that the triazole-thiol ligand can coordinate in different manners. For instance, in platinum(II) complexes with 5-alkyl-1,3,4-oxadiazol-2-thione derivatives, X-ray diffraction data revealed a distorted square-planar geometry where two ligands coordinate to the platinum ion through the sulfur atom. bohrium.com Similarly, the structures of Ni(II), Pd(II), and Pt(II) complexes with 1H-1,2,3-triazole-4,5-dithiols have been elucidated using X-ray diffraction, confirming the coordination of the dithiolate unit to the metal centers. mdpi.com

The crystal packing of these complexes is often stabilized by intermolecular interactions such as hydrogen bonds. researchgate.net

Complex Crystal System Space Group Key Structural Features Reference
[Cd(ptt)₂(2,2'-bipy)]TriclinicP-1One-dimensional looped chain structure. lookchem.com
[Cd(ptt)I(2,2'-bipy)]MonoclinicP2₁/nSquare pyramidal coordination environment for Cd(II). lookchem.com
4-amino-3-methyl-1H-1,2,4-triazole-5-thioneMonoclinicP2₁/cThe structure was solved by direct methods. sciforum.net

Note: 'ptt' refers to the deprotonated form of 1-phenyl-1H-tetrazole-5-thiol, a related triazole thiol derivative.

Electrochemical Studies (Cyclic Voltammetry)

Cyclic voltammetry is a valuable technique for investigating the redox properties of metal complexes of this compound derivatives. This method provides information on the oxidation and reduction potentials of the complexes, which are related to the electronic properties of both the metal center and the coordinated ligands. mdpi.com

By studying the electrochemical behavior, researchers can understand how the electronic properties of the ligand, such as the electron-donating ability of the substituents on the triazole ring, influence the redox potentials of the metal center. acs.org For example, in a study of Ni(II), Pd(II), and Pt(II) complexes with 1H-1,2,3-triazole-4,5-dithiols, cyclic voltammetry was used to compare the electronic influence of different metals and N-protective groups. mdpi.com The results of these studies can be correlated with spectroscopic data to build a comprehensive picture of the electronic structure of the complexes.

Complex System Electrochemical Technique Key Findings Reference
[(dppe)M(tazdt)] (M = Ni, Pd, Pt)Cyclic VoltammetryInvestigation of the electronic influence of different metals and N-protective groups on the redox potentials. mdpi.com
Manganese(I) complexes with 1,2,3-triazolylidene ligandsCyclic VoltammetryAnalysis of the redox properties of the metal complexes. acs.org

Note: 'dppe' is 1,2-bis(diphenylphosphino)ethane (B154495) and 'tazdt' is 1H-1,2,3-triazole-4,5-dithiolate.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are crucial for determining the magnetic properties of metal complexes, particularly those containing paramagnetic metal ions. nih.govrdd.edu.iqechemcom.com This technique helps in determining the number of unpaired electrons in the complex, which in turn provides insights into the oxidation state and coordination geometry of the metal center.

For instance, magnetic susceptibility measurements can distinguish between a square planar (diamagnetic, low spin) and a tetrahedral (paramagnetic, high spin) geometry for a d⁸ metal ion like Ni(II). nih.gov In a study of transition metal complexes of 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, magnetic susceptibility measurements were used to suggest a tetrahedral geometry for the Ni(II), Zn(II), and Cd(II) complexes, while a square planar structure was proposed for the Cu(II) complex. nih.gov Similarly, Co(II) complexes of 1-phenyl-1H-tetrazole-5-thiol have been shown to exhibit strong antiferromagnetic interactions. lookchem.com

Complex Magnetic Moment (μeff) Suggested Geometry Reference
Ni(II) complex with 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol-Tetrahedral nih.gov
Cu(II) complex with 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol-Square Planar nih.gov
Co(II) complexes with 1-phenyl-1H-tetrazole-5-thiol-Strong antiferromagnetic interactions lookchem.com

Applications in Materials Science for 1 Methyl 1h 1,2,3 Triazole 5 Thiol

Corrosion Inhibition

Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen, along with π-electrons, are well-established as effective corrosion inhibitors. nih.gov The 1,2,3-triazole scaffold, in particular, has been the subject of extensive research for protecting various metals and alloys, including steel, copper, and aluminum, from corrosion in aggressive environments. nih.govmdpi.comdntb.gov.ua These compounds are often noted for being non-toxic and environmentally friendly, presenting a sustainable alternative to harsh inorganic inhibitors. nih.govmdpi.com

The efficacy of triazole-thiol compounds as corrosion inhibitors stems from their ability to strongly adsorb onto a metal surface, creating a barrier that isolates the metal from the corrosive medium. researchgate.net

The adsorption of triazole derivatives onto metal surfaces is a complex process that can involve several types of interactions. The specific mechanism depends on the inhibitor's chemical structure, the nature of the metal surface, and the corrosive environment. The primary mechanisms include:

Chemisorption: This involves the formation of coordinate covalent bonds between the inhibitor molecule and the metal. The unshared electron pairs on the nitrogen atoms of the triazole ring and the sulfur atom of the thiol group can be donated to the vacant d-orbitals of the metal atoms (e.g., iron, copper). mdpi.comresearchgate.net This strong interaction results in a stable, chemically bonded layer on the surface.

Physisorption (Electrostatic Adsorption): This mechanism is based on electrostatic attraction. In acidic solutions, the inhibitor molecule can become protonated. The metal surface, in turn, may carry a net charge (e.g., a negative charge from adsorbed anions like Cl⁻). The resulting electrostatic attraction between the positively charged inhibitor and the negatively charged metal surface leads to adsorption. mdpi.com

Retro-donation: In some cases, a synergistic process can occur where, in addition to the inhibitor donating electrons to the metal, the metal can donate electrons from its filled d-orbitals back to the unoccupied molecular orbitals of the inhibitor molecule. mdpi.com This strengthens the bond between the inhibitor and the surface.

Complex Formation: The inhibitor molecules can form a complex with metal ions present on the surface, creating a stable, insoluble film. mdpi.com

The presence of both the triazole ring (with its nitrogen heteroatoms and π-electrons) and the sulfur atom in the thiol group provides multiple active centers for strong adsorption onto metal surfaces. mdpi.comresearchgate.net

The performance of corrosion inhibitors is quantified by their inhibition efficiency (IE), which is often determined using electrochemical techniques like Electrochemical Impedance Spectroscopy (EIS) and potentiodynamic polarization. dntb.gov.uascispace.com

EIS is a powerful non-destructive technique used to study the properties of the inhibitor film and the corrosion process. In a typical EIS experiment for an uninhibited metal in a corrosive solution, the Nyquist plot shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct). A smaller diameter indicates a lower resistance and a higher corrosion rate. When an effective inhibitor like a triazole derivative is added, the diameter of this semicircle increases significantly, indicating a higher Rct value and therefore, a lower corrosion rate. researchgate.net The inhibition efficiency can be calculated from these resistance values.

Studies on various 1,2,3-triazole derivatives have demonstrated high inhibition efficiencies, often exceeding 90%, even at low concentrations. scispace.comrsc.org For instance, certain derivatives have shown efficiencies of up to 95% for mild steel in 1.0 M HCl. scispace.com

Triazole DerivativeMetalCorrosive MediumMax. Inhibition Efficiency (%)Method
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetateMild Steel1.0 M HCl95.3EIS
2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazideMild Steel1.0 M HCl95.0EIS
(1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (B129727) (TTM)Mild Steel1.0 M HCl81.0Electrochemical
3-amino-5-mercapto-1,2,3-triazole (AMTA)Steel2.0 M H₂SO₄Not specified, but effectiveElectrochemical
1(benzyl)-4,5-dibenzoyl-1,2,3-triazole (BDBT)Mild Steel1% HCl>95Not specified

Table 1: Examples of corrosion inhibition efficiency for various 1,2,3-triazole derivatives, demonstrating the high performance typical of this class of compounds. Data is sourced from electrochemical studies. mdpi.comscispace.comrsc.org

A significant driver in modern corrosion science is the development of "green" or environmentally friendly inhibitors. scispace.com Many traditional inhibitors are toxic and pose risks to the environment. Triazole derivatives are often considered to be low-toxicity compounds, making them attractive as sustainable alternatives. nih.govrsc.org

Furthermore, the synthesis of 1,2,3-triazoles can be achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govdntb.gov.ua This method is known for its high efficiency, selectivity, and mild reaction conditions, which aligns with the principles of green chemistry. nih.gov The development of inhibitors like 1-Methyl-1H-1,2,3-triazole-5-thiol is part of a broader effort to create effective, economically viable, and environmentally benign solutions for corrosion control. scispace.com

Mechanism of Corrosion Inhibition on Metal Surfaces (e.g., Steel, Copper, Aluminum)

Functional Coatings

Beyond their direct application as corrosion inhibitors in solutions, 1,2,3-triazole compounds are valuable building blocks for creating functional coatings. researchgate.netrsc.org The triazole ring is chemically very stable, showing resistance to hydrolysis, oxidation, and reduction. researchgate.net This stability, combined with the versatile synthetic routes provided by click chemistry, allows for the incorporation of triazole moieties into polymer chains or their attachment to various surfaces. researchgate.netrsc.org

Based on comprehensive and targeted searches for the chemical compound This compound , there is no specific information available in the public domain regarding its applications in the requested areas of materials science.

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Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for the specified compound and outline.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Challenges

The study of 1,2,3-triazole-5-thiols, a class to which 1-Methyl-1H-1,2,3-triazole-5-thiol belongs, has yielded significant academic contributions, primarily centered on their versatile synthesis and application. The development of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been a major enabler for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which can be precursors to thiol derivatives. acs.orgmdpi.com This has provided a robust platform for creating a diverse library of molecules. These compounds are recognized for their utility as ligands in coordination chemistry, forming stable complexes with various metals, which is relevant for catalysis and materials science. smolecule.commdpi.com Furthermore, the broader family of triazole derivatives has been extensively explored for a range of biological activities, including antimicrobial and anticancer properties. ontosight.aiarabjchem.org

Despite these advances, significant challenges remain. A primary hurdle in the synthesis of 1,5-disubstituted triazoles or more complex patterns is achieving high regioselectivity, as traditional thermal Huisgen cycloadditions often produce mixtures of isomers. acs.org While catalyzed reactions offer better control, expanding the substrate scope and developing more sustainable, metal-free alternatives remains an active area of research. researchgate.netresearchgate.net A fundamental challenge lies in the intricate nature of thiol-thione tautomerism exhibited by these compounds. smolecule.com The equilibrium between these forms can be subtly influenced by the substituent on the triazole ring, the solvent, and the physical state, which in turn dictates the compound's reactivity, coordination mode, and biological function. A comprehensive understanding and control of this tautomerism are crucial for predictable application.

Emerging Research Avenues for this compound

Future research will likely focus on moving beyond established methods like the Huisgen 1,3-dipolar cycloaddition for synthesizing the 1-methyl-1,2,3-triazole core. acs.org While effective, exploring alternative catalysts to copper or ruthenium could offer different reactivity profiles or improved tolerance for sensitive functional groups. acs.org There is a growing interest in metal-free and azide-free synthetic strategies to enhance the safety and sustainability of triazole synthesis. researchgate.net For this compound specifically, research into post-cycloaddition functionalization strategies is a promising avenue. This involves creating the 1-methyl-1,2,3-triazole ring first and then introducing the thiol group, which could provide a more direct and efficient route compared to using thiol-containing precursors. smolecule.com Further exploration of one-pot multicomponent reactions could streamline the synthesis, making the compound and its derivatives more accessible for extensive study. nih.gov

The thiol-thione tautomerism is a critical feature of this compound. smolecule.com While the parent 1H-1,2,3-triazole-5-thiolate is known to exist predominantly in the thiolate form in polar media, the influence of the N-methyl group on this equilibrium is not well-documented. smolecule.com Future studies should systematically investigate this tautomerism using a combination of spectroscopic and computational methods. Understanding how the methyl group electronically and sterically influences the equilibrium in different environments is key to predicting its reactivity. This knowledge is vital for applications in coordination chemistry, as the thiol and thione tautomers will bind to metal centers differently, leading to complexes with distinct geometries and electronic properties.

While standard techniques like NMR and IR spectroscopy are essential first steps, a more profound structural understanding of this compound requires advanced characterization. nih.gov Techniques such as variable-temperature NMR spectroscopy could provide dynamic information on the tautomeric equilibrium. mdpi.com X-ray crystallography of the compound or, more likely, its stable metal complexes, would provide definitive proof of its solid-state structure and preferred coordination modes. mdpi.com Advanced mass spectrometry techniques can be used to verify its molecular mass and fragmentation patterns, with predicted collision cross-section values serving as a useful benchmark for experimental analysis. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺116.02770118.4
[M+Na]⁺138.00964129.9
[M-H]⁻114.01314117.8
[M+NH₄]⁺133.05424139.2
[M+K]⁺153.98358127.2
Data sourced from computational predictions. uni.lu

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, predictive tool for investigating this compound. researchgate.netmdpi.com Future research should leverage DFT calculations to model the geometries of the thiol and thione tautomers, predict their relative stabilities, and calculate spectroscopic signatures (e.g., NMR chemical shifts, IR frequencies) to aid in the interpretation of experimental data. Computational studies can also map out reaction pathways for its synthesis and functionalization, identifying potential intermediates and transition states. researchgate.net Furthermore, molecular docking simulations could predict the binding affinity and mode of interaction with biological targets like enzymes or protein receptors, guiding the design of experiments to test its potential as a bioactive agent. mdpi.compensoft.net

Given the strong precedent for triazole-thiols as versatile ligands, a significant future direction is the use of this compound in coordination and materials chemistry. smolecule.commdpi.com Its ability to act as a ligand, potentially bridging multiple metal centers, makes it an attractive building block for novel coordination polymers and metal-organic frameworks (MOFs). Research could target the synthesis of complexes with interesting photoluminescent, magnetic, or catalytic properties. Another key application area is corrosion inhibition, as triazole derivatives are known to form protective films on metal surfaces. mdpi.com Investigating the efficacy of this compound as a corrosion inhibitor for materials like steel or copper in acidic environments could lead to new industrial applications. mdpi.com

Broader Impact on Chemical Sciences and Related Disciplines

The chemical scaffold of this compound, which combines a methylated 1,2,3-triazole ring with a reactive thiol group, positions it within a class of compounds that has a significant and expanding influence across various chemical disciplines. The unique properties of the 1,2,3-triazole core—including its aromaticity, dipole moment, and ability to form hydrogen bonds—make it a valuable component in medicinal chemistry, material science, and organic synthesis.

In the realm of medicinal chemistry , 1,2,3-triazole derivatives are recognized as crucial pharmacophores. acs.orgacs.org Their structure is considered a bioisostere for amide bonds, offering similar planarity and distance but with improved chemical stability. acs.org This has led to the incorporation of the 1,2,3-triazole motif into a wide array of therapeutic agents with demonstrated anti-HIV, antimicrobial, antiviral, and anticancer activities. acs.orgacs.org The polar nature of the triazole ring can enhance the solubility of drug candidates, thereby improving their pharmacological profiles. The presence of the thiol group further expands its potential, allowing for interactions with biological targets such as metalloenzymes or forming covalent bonds with cysteine residues in proteins.

The impact extends into material science and polymer chemistry , where 1,2,3-triazoles are integral to the development of functional materials. researchgate.net These nitrogen-rich heterocyclic compounds are used to create coordination polymers and metal-organic frameworks (MOFs). researchgate.net The triazole ring's ability to coordinate with metal ions makes it a valuable ligand in catalysis and the design of novel materials with specific electronic or luminescent properties. researchgate.net Furthermore, molecules rich in 1,2,3-triazoles are employed in the formulation of high-performance organic coatings, including those with anti-corrosion and anti-microbial properties. researchgate.net The stability of the triazole ring towards oxidation, reduction, and hydrolysis makes it a robust component for durable materials. researchgate.net

As a building block in organic synthesis , the 1,2,3-triazole scaffold is a cornerstone of "click chemistry." The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles, a process that has revolutionized the assembly of complex molecular architectures. acs.orgresearchgate.net This has made the 1,2,3-triazole a popular and reliable linker unit for connecting different molecular fragments, finding use in fields from drug discovery to materials science. acs.org The this compound, as a substituted member of this class, represents a versatile synthetic intermediate, with the thiol group providing a handle for further functionalization through S-alkylation, oxidation, or coordination to metals.

Q & A

Q. What are the established synthetic routes for 1-methyl-1H-1,2,3-triazole-5-thiol, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves cyclization of thiosemicarbazide derivatives or functionalization of pre-formed triazole rings. A common method includes:

  • Step 1: Reacting methylhydrazine with carbon disulfide to form a dithiocarbazate intermediate.
  • Step 2: Cyclization under acidic conditions (e.g., HCl) to yield the triazole-thiol backbone.
    Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios of reagents. Impurities often arise from incomplete cyclization or oxidation of the thiol group, necessitating purification via column chromatography or recrystallization .

Q. How can the structure of this compound be validated experimentally?

Answer: Structural confirmation relies on:

  • Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths and angles (e.g., S–C bond ≈1.68 Å, triazole ring planarity). Use SHELXL for refinement .
  • Spectroscopy:
    • ¹H/¹³C NMR: Thiol proton (δ ~13.5 ppm in DMSO-d₆) and methyl group (δ ~3.8 ppm).
    • IR: S–H stretch (~2550 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound, and how do they compare to experimental data?

Answer:

  • Density Functional Theory (DFT): B3LYP/6-311+G(d,p) basis set predicts HOMO-LUMO gaps (~4.5 eV) and Mulliken charges (negative charge on sulfur).
  • Molecular Electrostatic Potential (MESP): Highlights nucleophilic sulfur sites, aligning with reactivity in alkylation reactions.
    Validation against SC-XRD data (e.g., bond distances ±0.02 Å) ensures accuracy .

Q. How can crystallographic data contradictions (e.g., disorder in methyl groups) be resolved during refinement?

Answer: Disorder in flexible groups like methyl can be addressed via:

  • Multi-position modeling: Assign partial occupancy to disordered atoms.
  • Thermal parameter restraints: Use ISOR/DFIX commands in SHELXL to limit unrealistic displacement .
  • Twinned data: For non-merohedral twinning, refine using HKLF5 in SHELXL and validate with R₁/Rw₁ convergence (<5% difference) .

Q. What strategies mitigate oxidation of the thiol group during biological activity assays?

Answer:

  • Inert atmosphere: Conduct assays under N₂/Ar to prevent S–H → S–S oxidation.
  • Stabilizing agents: Add 1–5 mM EDTA to chelate metal catalysts.
  • Derivatization: Protect thiol as a disulfide or thioether prior to testing .

Q. How does this compound compare structurally and functionally to analogs like 1-methyl-1H-tetrazole-5-thiol?

Answer:

PropertyThis compound1-Methyl-1H-tetrazole-5-thiol
Ring size5-membered (3 N atoms)5-membered (4 N atoms)
pKa (thiol)~6.8~7.2
ReactivityHigher nucleophilicityLower thermal stability
ApplicationsMetal coordination chemistryEnergetic materials

The triazole’s reduced N-count enhances sulfur nucleophilicity, making it preferable for ligand design .

Q. What experimental and computational approaches resolve discrepancies in reported biological activity data?

Answer:

  • Dose-response curves: Replicate assays across ≥3 independent trials to assess IC₅₀ variability.
  • Molecular docking (AutoDock Vina): Compare binding affinities to target proteins (e.g., CYP450 enzymes) with experimental IC₅₀ values.
  • Meta-analysis: Use PRISMA guidelines to evaluate literature bias or methodological inconsistencies .

Q. Guidance for Methodological Rigor

  • Crystallography: Always deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .
  • Synthesis: Report yields, purity, and spectroscopic data in compliance with IUPAC standards .
  • Computational studies: Include basis sets, convergence criteria, and validation against experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.